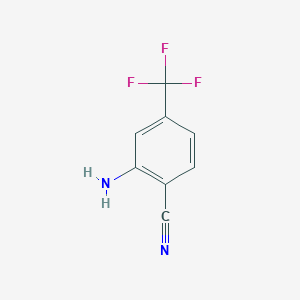

2-Amino-4-(trifluoromethyl)benzonitrile

概述

描述

2-Amino-4-(trifluoromethyl)benzonitrile: is a chemical compound with the molecular formula C8H5F3N2 and a molecular weight of 186.13 g/mol . It is also known by other names such as 4-Cyano-3-(trifluoromethyl)aniline . This compound is a cyanated and trifluoromethylated derivative of aniline and is used as a starting material in the synthesis of various pharmaceuticals, including the nonsteroidal antiandrogen bicalutamide .

准备方法

Synthetic Routes and Reaction Conditions:

-

Bromination and Cyanation Method:

Starting Material: m-Trifluoromethyl fluorobenzene

Advantages: High purity (≥99%), high yield (73-75%), and low production cost.

-

Grignard Reaction Method:

Starting Material: 2-Bromo-5-fluorobenzotrifluoride

化学反应分析

Types of Reactions:

-

Substitution Reactions:

Reagents: Cuprous cyanide, dibromohydantoin.

Conditions: Typically carried out in the presence of glacial acetic acid and ethanol.

Products: 2-Amino-4-(trifluoromethyl)benzonitrile.

-

Amination Reactions:

Reagents: Liquid ammonia, catalysts.

Conditions: Conducted under pressure in a pressure kettle.

Products: 4-Amino-2-trifluoromethylbenzamide, which is then dehydrated to form the target compound.

科学研究应用

Anticancer Activity

Recent studies have indicated that 2-Amino-4-(trifluoromethyl)benzonitrile exhibits potential anticancer properties. It serves as a precursor in the synthesis of benzimidazoles, which are known to inhibit the growth of cancer cells. For instance, compounds derived from this structure have shown efficacy against breast cancer by targeting specific cellular pathways involved in tumor growth .

Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal activities:

- Antibacterial Studies : A study highlighted that derivatives with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations significantly lower than those of non-fluorinated analogs.

- Antifungal Activity : Another investigation revealed notable antifungal effects against Candida species, indicating its potential use in treating fungal infections.

Synthesis of Bicalutamide

This compound is a key intermediate in the synthesis of bicalutamide, a non-steroidal antiandrogen used in prostate cancer treatment. The synthesis involves a novel method that includes positioning bromination and cyano group replacement, yielding high-purity products with minimal environmental impact .

Agrochemical Development

This compound is also valuable in the development of agrochemicals due to its biological activity against pests and pathogens. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds derived from it, making them more effective in agricultural applications.

Safety and Toxicity Considerations

Despite its promising applications, safety assessments indicate that this compound poses hazards if ingested or inhaled and can cause skin irritation. Proper handling protocols must be adhered to when working with this compound to mitigate risks associated with exposure .

Case Study 1: Antibacterial Efficacy

A comprehensive study published in Medicinal Chemistry evaluated the antibacterial activity of various derivatives of this compound. The findings demonstrated a significant reduction in bacterial growth rates compared to controls, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

Research conducted on breast cancer cell lines revealed that derivatives of this compound inhibited cell proliferation effectively. The mechanism was attributed to interference with cellular signaling pathways critical for cancer cell survival .

作用机制

The mechanism of action of 2-Amino-4-(trifluoromethyl)benzonitrile is primarily related to its role as an intermediate in the synthesis of pharmaceuticals. For instance, in the synthesis of bicalutamide, it contributes to the inhibition of androgen receptors, which is crucial in the treatment of prostate cancer . The trifluoromethyl group enhances the compound’s ability to interact with molecular targets, increasing its efficacy .

相似化合物的比较

4-Cyano-3-(trifluoromethyl)aniline: Another cyanated and trifluoromethylated derivative of aniline, used in similar pharmaceutical applications.

2-Iodo-4-trifluoromethylbenzonitrile: Used in the synthesis of various organic compounds.

4-Iodo-3-(trifluoromethyl)benzonitrile: Another derivative used in chemical synthesis.

Uniqueness:

2-Amino-4-(trifluoromethyl)benzonitrile: stands out due to its specific application in the synthesis of bicalutamide, making it a crucial intermediate in the pharmaceutical industry.

生物活性

2-Amino-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula CHFN and a molecular weight of 186.13 g/mol. This compound features an amino group (-NH), a trifluoromethyl group (-CF), and a nitrile group (-C≡N) attached to a benzene ring. It appears as a white to light yellow crystalline powder with a melting point of 88.0 to 92.0 °C. The presence of the trifluoromethyl group is significant due to its electron-withdrawing nature, which can enhance the compound's biological activity by stabilizing reactive intermediates or altering binding affinities in biological systems .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antibacterial and antifungal properties. The trifluoromethyl group is known to increase the potency of compounds in medicinal chemistry, which suggests that this compound may exhibit similar enhancements in biological interactions.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often demonstrate increased antimicrobial activity compared to their non-fluorinated counterparts. For instance, studies have shown that the inclusion of a -CF group can significantly enhance the inhibition of bacterial growth and fungal proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies for this compound indicate that the positioning of functional groups plays a crucial role in its biological efficacy. The following table summarizes the structural similarities and unique features of related compounds:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| 2-Amino-5-(trifluoromethyl)benzonitrile | CHFN | 0.98 | Different position of amino and trifluoromethyl groups |

| 3-Amino-5-(trifluoromethyl)benzonitrile | CHFN | 0.92 | Amino group at the meta position |

| 4-Cyano-3-trifluoromethylaniline | CHFN | 0.92 | Contains a cyano group instead of an amino group |

| 2-Amino-5-cyanobenzotrifluoride | CHFN | 0.94 | Contains both amino and cyano functionalities |

| 3-Amino-4-(trifluoromethyl)benzonitrile | CHFN | 0.87 | Different arrangement of functional groups |

This table illustrates how variations in functional group positioning can impact the biological properties of these compounds.

Case Studies and Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Antibacterial Studies : A study published in Medicinal Chemistry highlighted that derivatives with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of non-fluorinated analogs .

- Antifungal Activity : Another research article indicated that this compound showed notable antifungal effects against Candida species, suggesting potential applications in treating fungal infections .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects appears to involve interference with cellular signaling pathways, possibly through inhibition of specific enzymes crucial for microbial survival .

Safety and Toxicity

Despite its promising biological activities, safety assessments indicate that this compound is hazardous if ingested or inhaled and can cause skin irritation . Proper handling protocols must be adhered to when working with this compound.

属性

IUPAC Name |

2-amino-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIRNHIXDCZUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-54-1 | |

| Record name | 2-Amino-4-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。